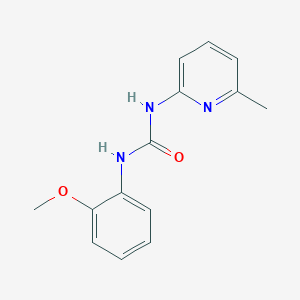
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, making TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, a key mediator in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK, this compound blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects. This compound can inhibit the activation of B cells and the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of B-cell malignancies without affecting normal B-cell function. However, this compound has a relatively short half-life and requires frequent dosing, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide as an anti-cancer agent. One area of interest is the combination of this compound with other anti-cancer agents to improve efficacy and overcome resistance. Another area of interest is the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anti-cancer agents.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves a multistep process, starting with the reaction of 3-chloro-4-methylphenylamine and 4-(4-morpholinylmethyl)benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride, followed by acylation with benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has demonstrated potent activity against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also shown synergistic effects when combined with other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(12-18(14)20)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZFHZXKVMQAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)
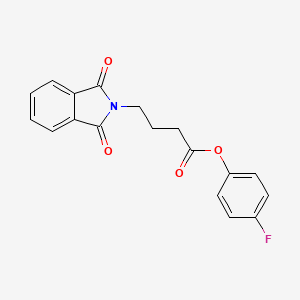
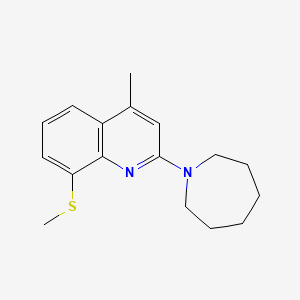

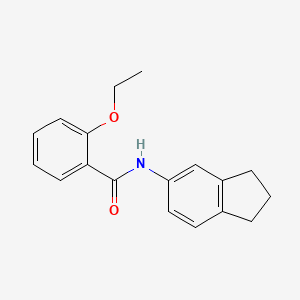
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

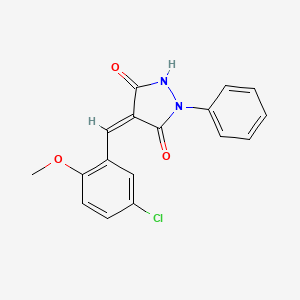
![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)

